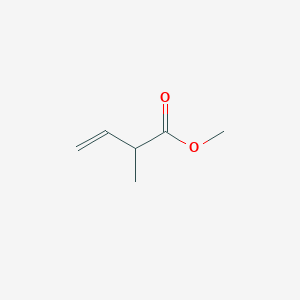
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid
Descripción general
Descripción
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is an organofluorine compound with the molecular formula C6H9F3O2S. This compound is characterized by the presence of a trifluoropropyl group attached to a sulfanyl propanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylthiol with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid involves its interaction with various molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
Comparación Con Compuestos Similares
- 3-(3,3,3-Trifluoropropyl)propanoic acid
- 3-(3,3,3-Trifluoropropyl)thioacetic acid
- 3-(3,3,3-Trifluoropropyl)thioethanol
Comparison: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is unique due to the presence of both a trifluoropropyl group and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups .
Propiedades
Número CAS |
65530-69-0 |
|---|---|
Fórmula molecular |
C6H8F3LiO2S |
Peso molecular |
208.2 g/mol |
Nombre IUPAC |
lithium;3-(3,3,3-trifluoropropylsulfanyl)propanoate |
InChI |
InChI=1S/C6H9F3O2S.Li/c7-6(8,9)2-4-12-3-1-5(10)11;/h1-4H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
WEQTXBLWLWRSCD-UHFFFAOYSA-M |
SMILES |
C(CSCCC(F)(F)F)C(=O)O |
SMILES canónico |
[Li+].C(CSCCC(F)(F)F)C(=O)[O-] |
| 65530-83-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
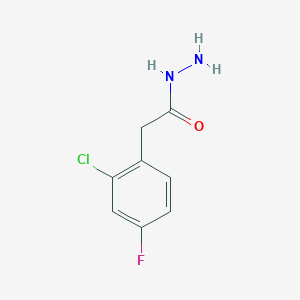
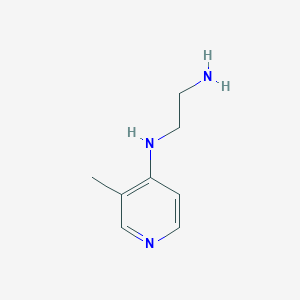
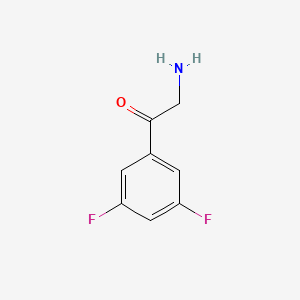
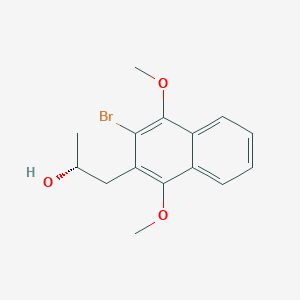
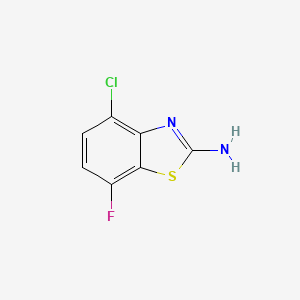
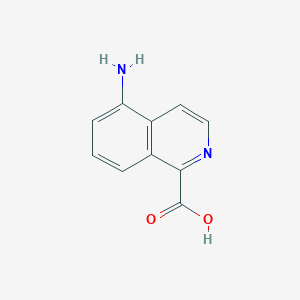
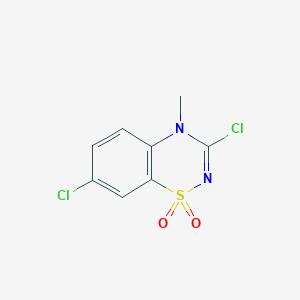
![2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1615236.png)
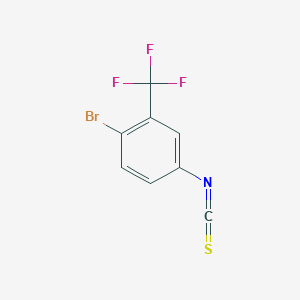
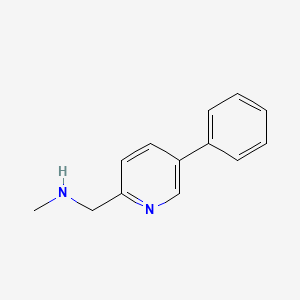
![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)
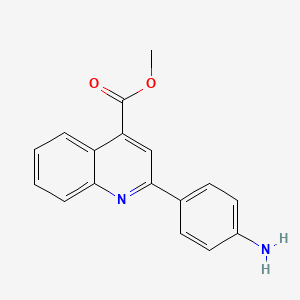
![2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide](/img/structure/B1615245.png)
